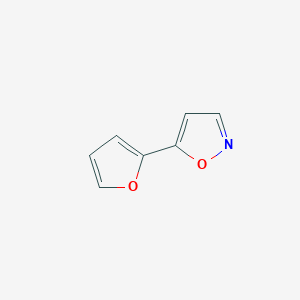

5-(2-Furyl)isoxazole

Description

5-(2-Furyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring fused with a 2-furyl substituent. Its molecular structure comprises oxygen and nitrogen atoms within the isoxazole core, contributing to unique electronic and steric properties . The furyl group’s electron-rich aromatic system enhances π-π interactions, influencing reactivity and binding affinity in biological systems .

Properties

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c1-2-6(9-5-1)7-3-4-8-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBKQMIWNVTWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates the reaction between furfural derivatives and hydroxylamine, reducing reaction times to <1 hour with yields comparable to conventional methods.

Ionic Liquid (IL)-Mediated Reactions

Using [BMIM]X ionic liquids as solvents enhances reaction rates and recyclability. For example, β-diketones condense with hydroxylamine in ILs to form isoxazoles in >90% yields.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)isoxazole undergoes various chemical reactions, including:

Reduction: This reaction can modify the electronic properties of the compound, making it suitable for different chemical environments.

Common Reagents and Conditions

Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones . The reactions often require specific catalysts and conditions, such as elevated temperatures and controlled pH levels, to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-(2-Furyl)isoxazole has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

Industry: It is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor or acceptor, facilitating its binding to various biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The biological and chemical behavior of isoxazole derivatives is heavily influenced by substituents. Below is a comparative analysis of 5-(2-Furyl)isoxazole with structurally related compounds:

- Reactivity Insights :

- Computational studies (Conceptual DFT) highlight that the 2-furyl group in 5-(2-Furyl)isoxazole promotes nucleophilic attacks at C3 due to localized Fukui indices, whereas fluorophenyl derivatives exhibit electrophilic reactivity at C4 .

- The HOMO-LUMO gap of 5-(2-Furyl)isoxazole (4.8 eV) is narrower than 5-(4-Fluorophenyl)isoxazole (5.2 eV), suggesting higher chemical reactivity in the former .

2.2.1. Enzyme Inhibition

- Glutathione Reductase (GR) Inhibition: 5-(4-Fluorophenyl)isoxazole (IC₅₀ = 0.112 mM) shows weaker GR inhibition compared to 3-(4-nitrophenyl)isoxazole (IC₅₀ = 0.094 mM), indicating electron-withdrawing groups (e.g., -NO₂) enhance potency more than fluorine .

2.2.2. Antimicrobial Activity

- Derivatives with sulfur-containing substituents (e.g., 5-(4-fluorophenylthio)phenyl isoxazoles) exhibit superior antimicrobial activity against E. coli and C. albicans compared to furyl analogs, likely due to sulfur’s role in membrane penetration .

- 5-(Chloromethyl)-3-phenylisoxazole demonstrates broad-spectrum activity (MIC = 8 µg/mL for S. aureus), outperforming non-halogenated derivatives .

Physicochemical Properties

- Solubility : The carboxylic acid derivative of 5-(2-Furyl)isoxazole (5-(2-Furyl)isoxazole-3-carboxylic acid) is water-soluble (5 mg/mL), whereas its methyl ester (Methyl 5-(2-Furyl)isoxazole-3-carboxylate) is lipid-soluble, highlighting functional group impact .

- Thermal Stability : Fluorophenyl derivatives decompose at higher temperatures (~300°C) compared to furyl analogs (~280°C), correlating with stronger C-F bonds .

Biological Activity

5-(2-Furyl)isoxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Interactions

5-(2-Furyl)isoxazole interacts with various biological targets, including enzymes and proteins. The compound's isoxazole ring structure allows it to form non-covalent interactions that can alter protein conformation and activity. This interaction is crucial for its biological effects, which include modulation of enzyme activity and influence on signaling pathways.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways, contributing to its antimicrobial, antiviral, antitumor, anti-inflammatory, and immunomodulatory activities. For instance, it can inhibit specific enzymes involved in metabolic processes, leading to significant cellular effects .

Cellular Effects

Research indicates that 5-(2-Furyl)isoxazole influences cell signaling pathways and gene expression. In studies involving human promyelocytic leukemia cells (HL-60), the compound demonstrated cytotoxicity with IC50 values ranging from 86 to 755 μM, depending on the specific derivative tested. Notably, certain derivatives induced apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

Data Table: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Leukemia Cells

A study evaluated the cytotoxic effects of 5-(2-Furyl)isoxazole derivatives on HL-60 cells. The results indicated that specific derivatives could induce apoptosis by decreasing Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism of action involving both cell cycle arrest and promotion of apoptosis . -

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 5-(2-Furyl)isoxazole against a range of bacterial strains. The findings demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents. -

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that 5-(2-Furyl)isoxazole could modulate cytokine production in immune cells, suggesting its utility in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 5-(2-Furyl)isoxazole and its derivatives?

The synthesis typically involves multi-step reactions, starting with 2-furaldehyde as a key precursor. For example, derivatives like 5-((2-chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole are synthesized via sequential functionalization, including thiolation, sulfonylation, and cyclization steps. Characterization employs nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How are structural analogs of 5-(2-Furyl)isoxazole designed for antimicrobial screening?

Structural analogs often replace the oxazole ring with thiazole or oxadiazole moieties. For instance, 2-(furan-2-yl)-1,3-thiazole derivatives are synthesized to enhance antimicrobial activity. A comparative table of analogs is shown below:

| Compound Class | Structural Features | Biological Activity |

|---|---|---|

| 5-(Substituted phenyl)oxazole | Oxazole with aryl substituents | Antitumor, antimicrobial |

| 2-(Furan-2-yl)thiazole | Thiazole with furan | Anti-inflammatory, antimicrobial |

These modifications are guided by structure-activity relationship (SAR) studies .

Q. What analytical techniques are critical for validating 5-(2-Furyl)isoxazole derivatives?

Beyond NMR and HRMS, X-ray crystallography is used to resolve crystal structures, while high-performance liquid chromatography (HPLC) ensures purity (>95%). For biological assays, in vitro antimicrobial testing follows CLSI guidelines using microdilution methods to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How do substituent positions (e.g., 3- vs. 5-) on the isoxazole ring affect enzyme inhibition?

Substitutent positioning significantly impacts inhibitory potency. For glutathione reductase (GR), 3-(4-chlorophenyl)isoxazole exhibits uncompetitive inhibition (IC50 = 0.059 μM), whereas its 5-positioned analog shows weaker activity (IC50 = 0.107 μM). This disparity highlights the role of steric and electronic interactions in enzyme binding .

Q. What methodologies resolve contradictions in biological activity data for structurally similar analogs?

Discrepancies (e.g., varying IC50 values for derivatives with identical substituents) are addressed through:

- Kinetic assays : Differentiate competitive vs. uncompetitive inhibition modes.

- Molecular docking : Predict binding affinities using software like AutoDock.

- Meta-analysis : Compare datasets across studies to identify outliers or assay-specific biases .

Q. How can in silico tools optimize the design of 5-(2-Furyl)isoxazole-based enzyme inhibitors?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations evaluate stability in enzyme active sites. For example, 3-(4-bromophenyl)isoxazole's competitive inhibition of GST (IC50 = 0.099 μM) correlates with its optimized π-π stacking in the GST hydrophobic pocket .

Q. What strategies mitigate challenges in synthesizing 5-(2-Furyl)isoxazole derivatives with heteroaryl substituents?

Key approaches include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to prevent furan ring oxidation.

- Catalytic systems : Pd/Cu catalysts enable Sonogashira coupling for alkynyl-substituted derivatives .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity).

- Data Validation : Cross-validate enzyme inhibition results with orthogonal assays (e.g., fluorescence polarization for GST).

- Computational Workflow : Integrate QSAR models with synthetic feasibility filters to prioritize high-potential derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.